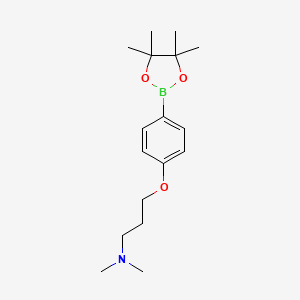
6-Chloro-1H-indazol-4-amine
Vue d'ensemble
Description
6-Chloro-1H-indazol-4-amine is a chemical compound with the molecular weight of 167.6 . It is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of indazole derivatives, such as this compound, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of this compound is C7H6ClN3 . The InChI code is 1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) .Chemical Reactions Analysis
The synthesis of indazole derivatives involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Applications De Recherche Scientifique
Combinatorial Synthesis
6-Chloro-1H-indazol-4-amine is utilized in combinatorial chemistry for the synthesis of fused tetracyclic heterocycles, such as [1,6]naphthyridine derivatives, under catalyst-free conditions. This process involves a three-component reaction with aromatic aldehydes and tert-butyl 2,4-dioxopiperidine-1-carboxylate, yielding high-yield products. This method highlights the versatility of this compound in generating complex molecular architectures, essential for drug discovery and material science (Li et al., 2013).
Anticancer Properties
Research has identified this compound derivatives as promising anticancer agents. A series of these derivatives were synthesized and demonstrated significant antiproliferative activity against various human cancer cell lines, including colorectal cancer cells. This indicates the potential of this compound derivatives in oncology, specifically in the development of new anticancer drugs (Hoang et al., 2022).
Catalysis in Heterocyclic Synthesis
This compound plays a crucial role in the synthesis of spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones, showcasing its utility in creating heterocyclic compounds that are pivotal in pharmaceutical chemistry and material science. This synthesis occurs under catalyst-free conditions, emphasizing the compound's adaptability in chemical reactions (Dong & Wang, 2016).
Molecular Probes and Emissive Materials
This compound derivatives are explored for creating molecular emissive probes. These probes are synthesized through Schiff-base reactions, leading to compounds with potential applications in biology, catalysis, and medicinal chemistry due to their luminescent properties (Núñez et al., 2012).
Antitumor Activity
Compounds derived from this compound, such as N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, have shown significant antitumor activities. These findings support the exploration of this compound derivatives in developing novel antitumor drugs (De-qing, 2011).
Safety and Hazards
Orientations Futures
While specific future directions for 6-Chloro-1H-indazol-4-amine are not mentioned, indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their wide range of chemical and biological properties .
Mécanisme D'action
Target of Action
The primary targets of 6-Chloro-1H-indazol-4-amine are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
This compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction results in changes in the cell cycle and DNA damage response pathways, potentially leading to the death of cancer cells .
Biochemical Pathways
The compound affects the CHK1-, CHK2-, and SGK-induced pathways . The inhibition of these kinases disrupts the cell cycle and DNA damage response pathways, which can lead to apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell cycle regulation and DNA damage response pathways . This can lead to the induction of apoptosis, particularly in cancer cells .
Analyse Biochimique
Biochemical Properties
6-Chloro-1H-indazol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis . Additionally, this compound interacts with proteins involved in DNA repair mechanisms, thereby affecting the cell’s ability to maintain genomic stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell growth and survival. By inhibiting specific kinases, this compound can induce cell cycle arrest, leading to reduced cell proliferation . Furthermore, this compound has been shown to modulate gene expression, resulting in the upregulation or downregulation of genes involved in apoptosis and cell survival . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. By binding to the active site of these enzymes, this compound prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis . These molecular interactions underscore the multifaceted nature of this compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been found that the compound remains stable under standard storage conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . These findings suggest that this compound has the potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted from the body through renal and biliary routes . The interaction of this compound with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and RNA, leading to changes in gene expression . Additionally, this compound can be targeted to specific organelles through post-translational modifications, which direct it to compartments such as the mitochondria and endoplasmic reticulum . These localization patterns are essential for understanding the compound’s mechanism of action.
Propriétés
IUPAC Name |
6-chloro-1H-indazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJUUWRKVHDDTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1N)C=NN2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646182 | |
| Record name | 6-Chloro-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-32-4 | |
| Record name | 6-Chloro-1H-indazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




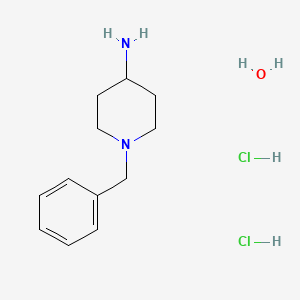
![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)
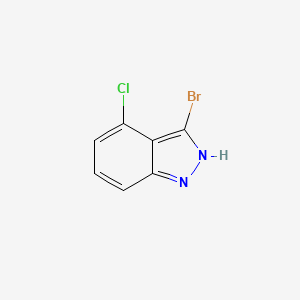
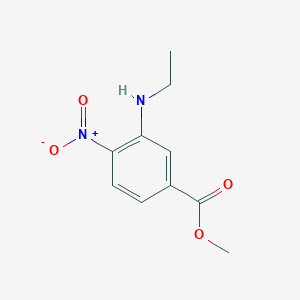
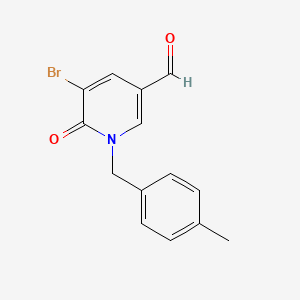
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B1371805.png)
![3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1371806.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1371807.png)
![4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1371808.png)
![N-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1371810.png)

